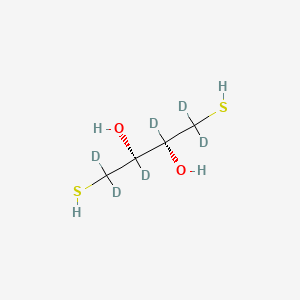
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 is a deuterated form of 1,4-dithiothreitol, a compound widely used in biochemistry and molecular biology. This compound is known for its reducing properties, which make it valuable in various biochemical applications, particularly in the reduction of disulfide bonds in proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 involves the deuteration of 1,4-dithiothreitol. The process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade deuterated reagents and advanced purification techniques to ensure high purity and consistency of the product. The production process is designed to be efficient and cost-effective, meeting the demands of various industries.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form a disulfide bond.
Reduction: It is primarily used as a reducing agent to break disulfide bonds in proteins.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes.
Major Products
The major products formed from reactions involving this compound include reduced proteins and oxidized forms of the compound itself. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures and properties.
Wissenschaftliche Forschungsanwendungen
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in various chemical reactions and synthesis processes.
Biology: Employed in the study of protein folding and structure by reducing disulfide bonds.
Medicine: Investigated for its potential therapeutic applications in diseases involving oxidative stress.
Industry: Utilized in the production of pharmaceuticals and other chemical products where reduction reactions are required.
Wirkmechanismus
The mechanism of action of (+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 involves its ability to donate electrons, thereby reducing disulfide bonds in proteins. This reduction process leads to the cleavage of the disulfide bond, resulting in the formation of two thiol groups. The compound’s molecular targets include proteins with disulfide bonds, and the pathways involved are primarily related to redox reactions.
Vergleich Mit ähnlichen Verbindungen
(+/-)-1,4-Dithiothreitol-1,1,2,3,4,4-D6 can be compared with other reducing agents such as:
1,4-Dithiothreitol: The non-deuterated form, which has similar reducing properties but lacks the deuterium atoms.
2-Mercaptoethanol: Another reducing agent used in biochemistry, but with different chemical properties and applications.
Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent that is more stable and less odorous than 1,4-dithiothreitol.
The uniqueness of this compound lies in its deuterated nature, which can provide advantages in certain analytical techniques, such as NMR spectroscopy, by reducing background noise and improving signal clarity.
Eigenschaften
Molekularformel |
C4H10O2S2 |
|---|---|
Molekulargewicht |
160.3 g/mol |
IUPAC-Name |
(2S,3S)-1,1,2,3,4,4-hexadeuterio-1,4-bis(sulfanyl)butane-2,3-diol |
InChI |
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m1/s1/i1D2,2D2,3D,4D |
InChI-Schlüssel |
VHJLVAABSRFDPM-XBWBKPPLSA-N |
Isomerische SMILES |
[2H][C@]([C@@]([2H])(C([2H])([2H])S)O)(C([2H])([2H])S)O |
Kanonische SMILES |
C(C(C(CS)O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)
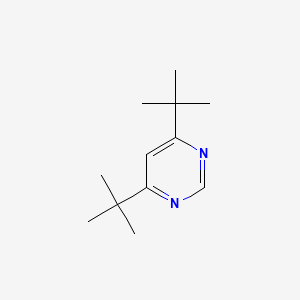
![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)
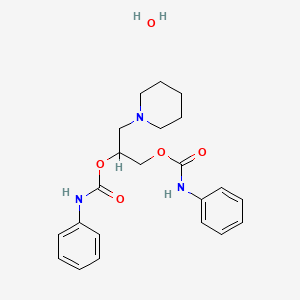
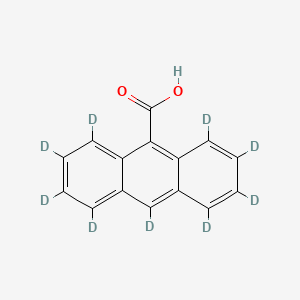

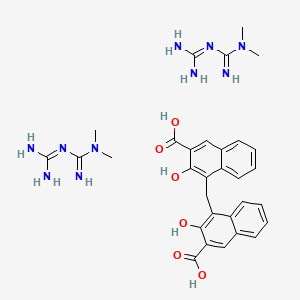




![[(1S)-1-(4-methylphenyl)-1-tert-butoxycarbonyl-ethyl]azanium chloride](/img/structure/B12295530.png)
